

Comparative Study on the Biological Activity of 2-Methyl-6-nitrobenzoxazole Derivatives

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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoxazole

Cat. No.: B181781

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of **2-Methyl-6-nitrobenzoxazole** derivatives, focusing on their anticancer and antimicrobial properties. While a direct comparative study on a homologous series of **2-Methyl-6-nitrobenzoxazole** derivatives is not extensively available in the current literature, this document collates available data on various 2-substituted-6-nitrobenzoxazole and related benzoxazole derivatives to offer a valuable comparative context. The information presented is supported by experimental data from various studies and includes detailed experimental protocols for key biological assays.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various benzoxazole derivatives. It is important to note that the data has been compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity of Benzoxazole Derivatives

Compound ID	2-Substituent	6-Substituent	Cancer Cell Line	IC50 (μM)	Reference
BK89	2-(Thiophen-2-yl)	Not Specified	MCF-7	Not specified, but noted for high apoptotic induction	[1]
BK82	2-(Furan-2-yl)	Not Specified	MCF-7	Not specified, but noted as a potential cell-cycle blocker	[1]
Compound 6	2-(4-chloro-3-nitrophenyl)	5(6)-nitro	A549	0.028	[2][3]
Compound 3m	Varied	Not Specified	HT-29, MCF7, A549, HepG2, C6	Attractive anticancer effect	[4]
Compound 3n	Varied	Not Specified	HT-29, MCF7, A549, HepG2, C6	Attractive anticancer effect	[4]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

Compound ID	2-Substituent	6-Substituent	Microorganism	MIC (µg/mL)	Reference
Compound 21	N-phenyl group	Not Specified	Escherichia coli	Potent activity at 25	[5]
Compound 18	2-phenyl group	Not Specified	Escherichia coli	Potent activity at 25	[5]
Various	2-substituted	Not Specified	Fusarium oxysporum	Significant activity	[6]
IITR00803	Nitrothiophene	Not Specified	Salmonella enterica	Bactericidal activity	[7]

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium or bacteria.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of **2-Methyl-6-nitrobenzoxazole** derivatives are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

- Human cancer cell lines (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- **2-Methyl-6-nitrobenzoxazole** derivatives (dissolved in DMSO)

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Microplate reader

Procedure:

- Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The synthesized compounds are added to the wells at various concentrations and incubated for a further 48-72 hours.
- MTT Addition: After the incubation period, the medium is removed, and 100 μ L of fresh medium containing 10 μ L of MTT solution is added to each well. The plate is then incubated for 4 hours at 37°C.
- Formazan Solubilization: The MTT-containing medium is removed, and 100 μ L of the solubilization solution is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

- Bacterial or fungal strains
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
- 96-well microtiter plates

- **2-Methyl-6-nitrobenzoxazole** derivatives (dissolved in DMSO)
- Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
- Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
- Negative control (broth with DMSO)

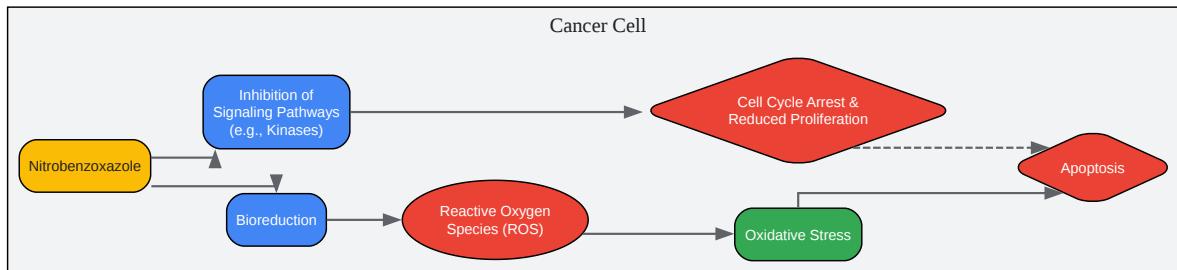
Procedure:

- Serial Dilution: The test compounds are serially diluted in the appropriate broth in the wells of a 96-well plate.
- Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a plausible signaling pathway for the anticancer activity of nitrobenzoxazole derivatives, based on the general understanding of the mechanism of action of nitro-aromatic compounds and benzoxazoles. The nitro group can be bioreduced to generate reactive oxygen species (ROS), leading to cellular stress and apoptosis. Benzoxazole derivatives have also been implicated in the inhibition of key signaling pathways involved in cancer progression.

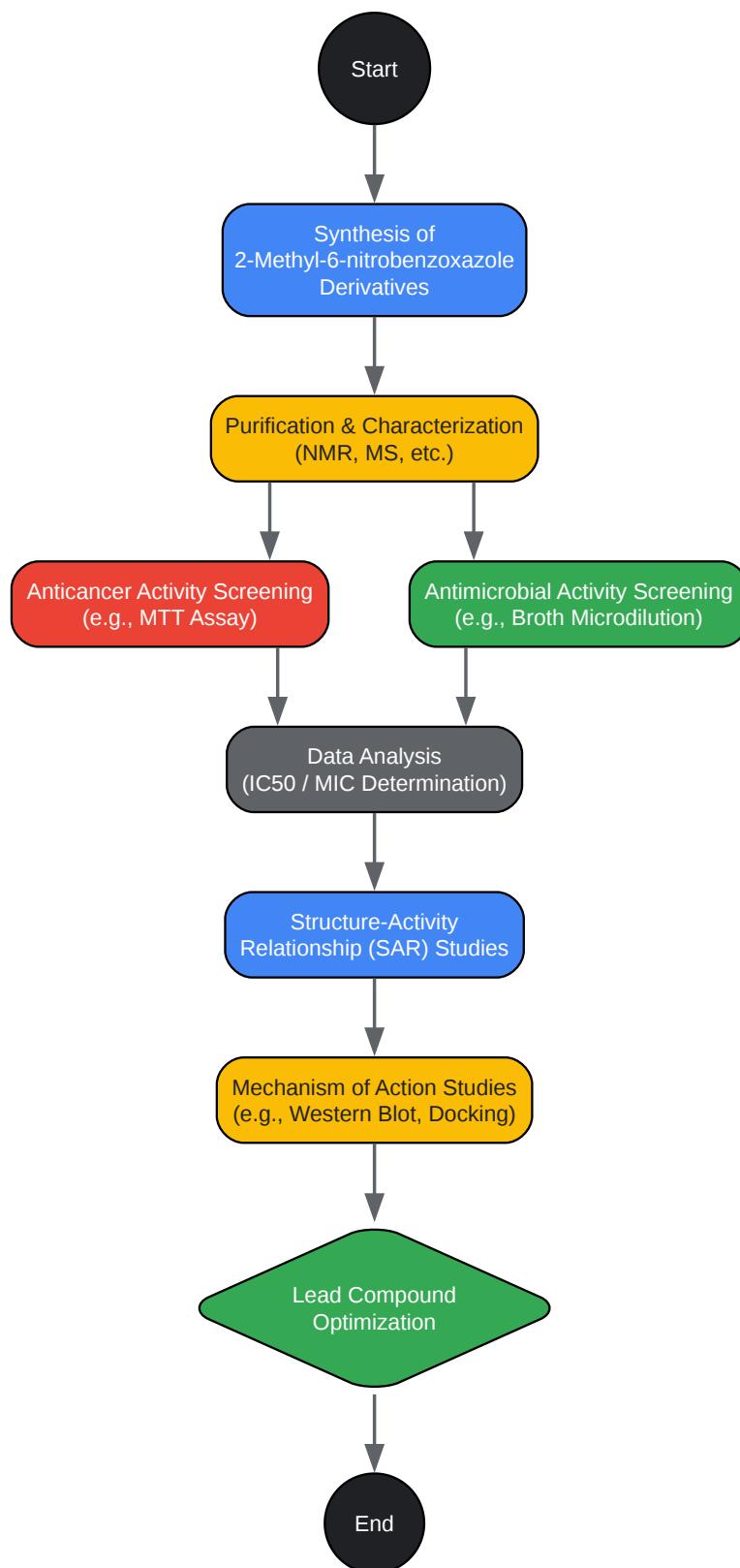


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Caption: Proposed anticancer mechanism of nitrobenzoxazole derivatives.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel **2-Methyl-6-nitrobenzoxazole** derivatives.

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Caption: General workflow for drug discovery of benzoxazole derivatives.

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